4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((3-fluorophenyl)amino)-
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Overview
Description
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((3-fluorophenyl)amino)- is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazolopyrimidine family, which is known for its diverse biological and pharmacological activities. Pyrazolopyrimidines are considered privileged structures in medicinal chemistry due to their potential therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((3-fluorophenyl)amino)- can be achieved through various methods. One common approach involves the three-component microwave-assisted synthesis. This method uses methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines under controlled microwave irradiation . Another method involves ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which provides good yields .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and ultrasonic-assisted reactions are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((3-fluorophenyl)amino)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((3-fluorophenyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((3-fluorophenyl)amino)- involves the inhibition of CDK2 (cyclin-dependent kinase 2). CDK2 is a key regulator of the cell cycle, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and other substrates .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo(3,4-d)pyrimidine: A closely related compound with similar biological activities.
Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine: Another related compound known for its CDK2 inhibitory activity.
Uniqueness
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((3-fluorophenyl)amino)- is unique due to its specific substitution pattern, which enhances its binding affinity to CDK2 and its anticancer activity. The presence of the 3-fluorophenyl group is particularly important for its biological activity .
Properties
CAS No. |
141300-24-5 |
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Molecular Formula |
C11H9FN6O |
Molecular Weight |
260.23 g/mol |
IUPAC Name |
5-amino-6-(3-fluoroanilino)-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H9FN6O/c12-6-2-1-3-7(4-6)15-11-16-9-8(5-14-17-9)10(19)18(11)13/h1-5H,13H2,(H2,14,15,16,17) |
InChI Key |
IKZSSKIZGGHSLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=NC3=C(C=NN3)C(=O)N2N |
Origin of Product |
United States |
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